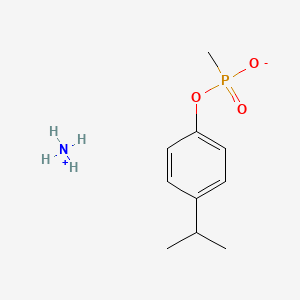![molecular formula C13H15ClN2O B4888863 1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
1-[4-(3-chlorophenoxy)butyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-chlorophenoxy)butyl]-1H-imidazole, also known as Cpiroconazole, is a fungicide that belongs to the imidazole family. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, vegetables, and fruits. The chemical structure of Cpiroconazole contains an imidazole ring and a chlorophenyl group, which are responsible for its antifungal properties.
Mecanismo De Acción
1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee inhibits the enzyme lanosterol 14-alpha-demethylase, which is responsible for catalyzing the conversion of lanosterol to ergosterol in fungal cells. This inhibition disrupts the biosynthesis of ergosterol, leading to a destabilization of the fungal cell membrane and cell death.
Biochemical and Physiological Effects:
1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, with a half-life of less than 24 hours. However, 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee can be toxic to aquatic organisms, such as fish and aquatic invertebrates, and can accumulate in sediments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee is a potent antifungal agent that is widely used in agriculture. It has several advantages for laboratory experiments, including its high potency and specificity for fungal cells. However, 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee has several limitations, including its potential toxicity to aquatic organisms and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee. One area of interest is the development of new formulations that improve its solubility and efficacy. Another area of research is the investigation of its potential use in combination with other fungicides to improve disease control and reduce the risk of resistance development. Additionally, there is a need for further research on the environmental impact of 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee and its potential effects on non-target organisms.
Métodos De Síntesis
The synthesis of 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee involves several steps, including the condensation of 3-chlorophenol with 4-(butylamino)butan-1-ol to form the intermediate 4-(3-chlorophenoxy)butan-1-ol. This intermediate is then reacted with imidazole to form the final product, 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee has been extensively studied for its antifungal properties and its potential use in agriculture. It has been shown to be highly effective in controlling a variety of fungal diseases, including powdery mildew, rust, and leaf spot. 1-[4-(3-chlorophenoxy)butyl]-1H-imidazolee works by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-4-3-5-13(10-12)17-9-2-1-7-16-8-6-15-11-16/h3-6,8,10-11H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPYDFLENGOBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B4888788.png)
![4-methoxy-3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4888793.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4888798.png)

![1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)
![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4888855.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)